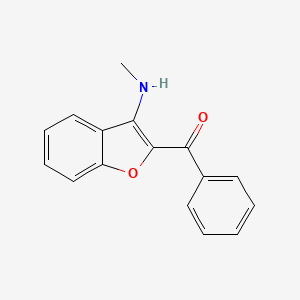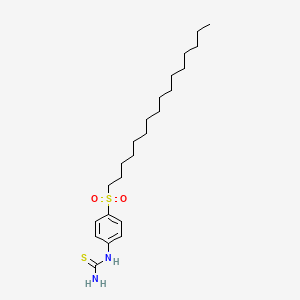
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea is an organic compound characterized by the presence of a hexadecylsulfonyl group attached to a phenyl ring, which is further connected to a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea typically involves the reaction of 4-(hexadecylsulfonyl)aniline with thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Preparation of 4-(Hexadecylsulfonyl)aniline: This intermediate is synthesized by reacting hexadecylsulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Formation of this compound: The prepared 4-(hexadecylsulfonyl)aniline is then reacted with thiourea in a suitable solvent such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonylurea derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Sulfonylurea derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonyl and thiourea derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiourea groups enable it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, making the compound effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Dodecylsulfonyl)-phenyl)-2-thiourea: Similar structure with a shorter alkyl chain.
1-(4-(Octadecylsulfonyl)-phenyl)-2-thiourea: Similar structure with a longer alkyl chain.
1-(4-(Hexadecylsulfonyl)-phenyl)-2-urea: Similar structure but with a urea group instead of thiourea.
Uniqueness
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea is unique due to its specific combination of a hexadecylsulfonyl group and a thiourea moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H40N2O2S2 |
|---|---|
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
(4-hexadecylsulfonylphenyl)thiourea |
InChI |
InChI=1S/C23H40N2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29(26,27)22-18-16-21(17-19-22)25-23(24)28/h16-19H,2-15,20H2,1H3,(H3,24,25,28) |
InChI-Schlüssel |
HCGOHCAOJSIHNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene](/img/structure/B11957346.png)
![1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B11957347.png)

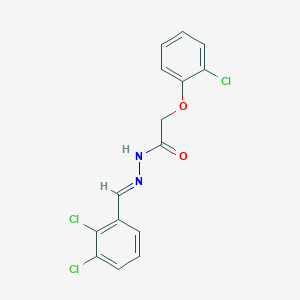



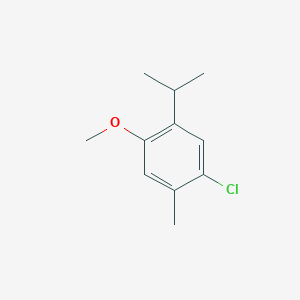
![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)
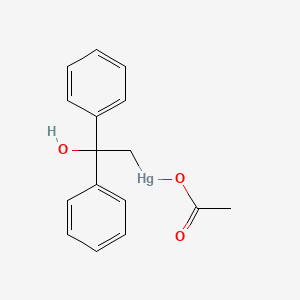
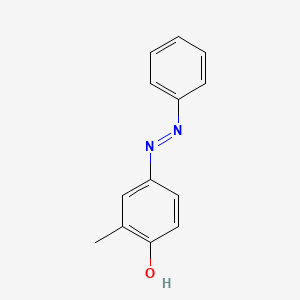

![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)
